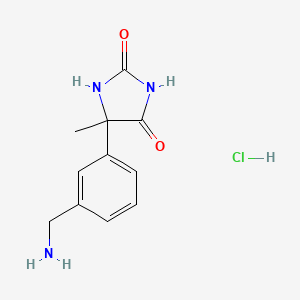![molecular formula C19H18FNO6S2 B2496538 Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 899724-40-4](/img/structure/B2496538.png)
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research into complex organic molecules often involves studying their synthesis, structure, and properties to discover potential applications in various fields, such as pharmacology, materials science, and chemistry. Compounds like Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically attract interest for their unique structural features and potential chemical activities.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, cyclocondensation, and esterification reactions. For example, a study by Spoorthy et al. (2021) described the synthesis of related ethyl thiophene carboxylate derivatives through reactions involving mercapto acetic acid and zinc chloride in dioxane, followed by hydrolysis and condensation with substituted phenyl phosphoro dichloridates (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Molecular Structure Analysis
Determining the molecular structure of compounds often involves spectroscopic techniques and theoretical calculations. Singh et al. (2013) employed FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, complemented by quantum chemical calculations, to characterize a related compound, providing insights into its molecular conformation and electronic structure (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can reveal their reactivity and potential chemical properties. The study by Amati et al. (2010) on the photochemical reactions of thiazole derivatives highlights the reactivity of such compounds under specific conditions, providing insight into their chemical behavior and potential applications (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of organic compounds. Dhandapani et al. (2017) detailed the crystal growth, structure determination, and nonlinear optical analysis of a closely related pyrimidine derivative, demonstrating the importance of these properties in materials science applications (Dhandapani, Manivarman, & Subashchandrabose, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to understanding and applying organic compounds. The work by Singh et al. (2013) on the synthesis and characterization of a novel pyrrole derivative included an analysis of its chemical reactivity and theoretical insights into its behavior, offering a model for studying similar compounds (Singh, Kumar, Tiwari, Rawat, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study highlighted the synthesis and characterization of a series of compounds including Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives. These compounds underwent antimicrobial evaluation and docking studies to determine their potential application in treating microbial infections. The structures of these analogues were established using NMR, IR, Mass spectral data, and elemental analysis, showcasing their synthetic utility in developing new antimicrobial agents (Spoorthy et al., 2021).
Photophysical and Photochemical Properties
- Research into the photophysical properties of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate derivatives revealed their potential as singlet-oxygen sensitizers. These properties are critical for applications in photodynamic therapy, a treatment method that uses light-sensitive compounds to produce reactive oxygen species for the treatment of various diseases, including cancer (Amati et al., 2010).
Liquid Crystal and Semiconductor Applications
- The compound's derivatives have been utilized in the synthesis of materials exhibiting smectic liquid crystalline phases. These materials' stability and photoconductive behavior make them suitable for use in advanced electronic and optoelectronic devices, such as liquid crystal displays and organic photovoltaic cells (Haristoy et al., 2000).
Organic Solar Cells
- A study on the structure tuning of conjugated polymers, including derivatives of Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate, highlighted their role as electron transport layers in bulk-heterojunction polymer solar cells. These materials contributed to significant improvements in power conversion efficiency, demonstrating their potential in enhancing renewable energy technologies (Li et al., 2014).
Propiedades
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-11-8-9-13(25-2)14(10-11)26-3/h5-10,21H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQJBBVDHFEAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)
![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)


![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)

